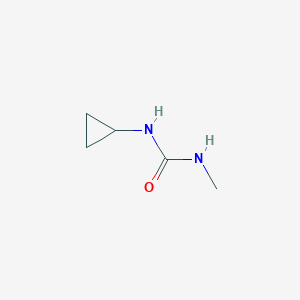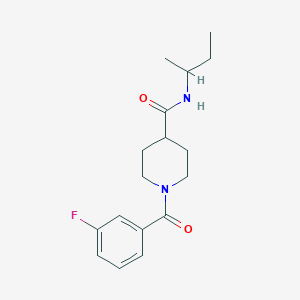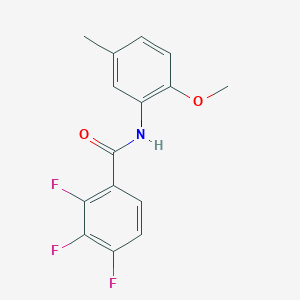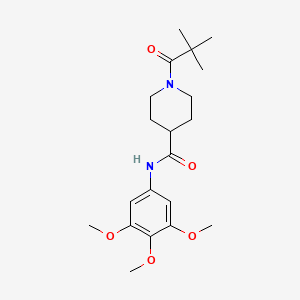
N-cyclopropyl-N'-methylurea
説明
N-cyclopropyl-N'-methylurea (CMU) is a synthetic compound that has been widely used in scientific research. It is a potent inhibitor of the enzyme acetylcholinesterase (AChE), which plays a crucial role in the breakdown of the neurotransmitter acetylcholine (ACh) in the nervous system. CMU has been shown to have a variety of biochemical and physiological effects, and has potential applications in the treatment of various neurological disorders.
科学的研究の応用
N-cyclopropyl-N'-methylurea has been widely used in scientific research to study the role of AChE in the nervous system. It has been used to investigate the effects of AChE inhibition on neurotransmission, synaptic plasticity, and learning and memory. This compound has also been used in studies of neurodegenerative diseases such as Alzheimer's disease, where AChE inhibition is a potential therapeutic target.
作用機序
N-cyclopropyl-N'-methylurea inhibits AChE by binding to the active site of the enzyme. This prevents the breakdown of ACh, leading to an accumulation of ACh in the synaptic cleft. This results in increased activation of ACh receptors, which can have a variety of effects on neurotransmission and synaptic plasticity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and depend on the specific experimental conditions. This compound has been shown to increase ACh levels in the brain, which can have both excitatory and inhibitory effects on neurotransmission. This compound has also been shown to affect the expression of various genes and proteins involved in synaptic plasticity and neuroprotection.
実験室実験の利点と制限
One advantage of N-cyclopropyl-N'-methylurea is its potency as an AChE inhibitor. This allows for the study of AChE inhibition at low concentrations, which can minimize off-target effects. However, the use of this compound in lab experiments is limited by its toxicity and potential for non-specific effects. Careful experimental design and control are necessary to ensure the validity of results.
将来の方向性
There are several future directions for N-cyclopropyl-N'-methylurea research. One area of interest is the development of more selective AChE inhibitors with fewer off-target effects. Another direction is the investigation of the role of AChE inhibition in neurodegenerative diseases such as Alzheimer's disease. Finally, the potential therapeutic applications of this compound and other AChE inhibitors in neurological disorders warrant further investigation.
In conclusion, this compound is a potent AChE inhibitor that has been widely used in scientific research. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. Further research is necessary to fully understand the potential applications of this compound in the treatment of neurological disorders.
特性
IUPAC Name |
1-cyclopropyl-3-methylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O/c1-6-5(8)7-4-2-3-4/h4H,2-3H2,1H3,(H2,6,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIWZBGUEDUUYBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NC1CC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-oxo-3-phenyl-N-(3-pyridinylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4444162.png)


![N-{5-[1-(3,4-dimethylphenyl)-5-oxo-3-pyrrolidinyl]-1,3,4-thiadiazol-2-yl}tetrahydro-2-furancarboxamide](/img/structure/B4444182.png)
![1-(2,2-dimethylpropanoyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B4444187.png)

![N-(2-chlorophenyl)-3-(4-ethyl-5-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)propanamide](/img/structure/B4444207.png)
![2-({[4-(methylthio)-3-(4-morpholinylcarbonyl)phenyl]sulfonyl}amino)benzamide](/img/structure/B4444219.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(2-methylphenyl)propanamide](/img/structure/B4444220.png)

![11-(2-furyl)-N-(2-furylmethyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide](/img/structure/B4444227.png)
![3-(benzoylamino)-4-methyl-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B4444242.png)
![4-(methylthio)-N-[4-(4-morpholinyl)benzyl]benzenesulfonamide](/img/structure/B4444253.png)
